Tin sulfate

Overview

Description

Tin sulfate, primarily existing as tin(II) sulfate (SnSO₄), is an inorganic compound with diverse industrial and chemical applications. It is a white crystalline solid soluble in water and acidic media. This compound is hygroscopic and typically prepared by dissolving tin in sulfuric acid or through electrochemical processes. Key properties include its molar mass of 214.75 g/mol, density of ~4.15 g/cm³, and decomposition at temperatures above 360°C .

Preparation Methods

Reaction of Tin with Copper Sulfate Solution (Tin Powder and Copper Sulfate)

Process Overview: Finely divided tin powder is added continuously to a cooled copper sulfate solution (approximately 20 °C) under nitrogen atmosphere to prevent oxidation. The copper sulfate solution is prepared by oxidizing copper powder with hydrogen peroxide in sulfuric acid, followed by heating to decompose residual peroxide.

Reaction Conditions: The reaction proceeds spontaneously at room temperature without boiling, which reduces tin loss due to re-deposition. The process achieves nearly a 1:1 molar reaction between copper and tin.

Post-Reaction Treatment: The reaction mixture containing tin sulfate, copper, and unreacted tin is filtered. The filtrate is recirculated to form a copper precoat on the filter, improving clarity. The filter cake, containing copper and tin residues, is dried under nitrogen and reused for further this compound production.

Advantages: Lower tin loss, reuse of copper, and production of a high-purity this compound solution (~10.7% by weight).

Key Parameters: Use of ultrahigh purity tin powder and copper, nitrogen blanketing, controlled temperature to avoid boiling, and continuous addition of tin powder over 30-40 minutes.

| Parameter | Condition/Value |

|---|---|

| Temperature | ~20 °C |

| Atmosphere | Nitrogen blanketing |

| Tin form | Finely divided tin powder |

| Copper sulfate solution | Prepared by oxidation of copper powder with H2O2 in sulfuric acid |

| This compound concentration | ~10.7% by weight |

Reaction of Tin with Sulfuric Acid in Presence of Oxygen (Tin Bed Method)

Process Overview: Sulfuric acid solution is passed through a bed of finely divided tin (tin powder or shot tin) with forced aeration (oxygen or air) at 20-25 °C. The aeration enhances the oxidation of tin to tin(II) sulfate.

Reaction Conditions: The sulfuric acid concentration is carefully controlled (approximately 145-155 g/L) to optimize tin dissolution without salting out the product. The process recycles sulfuric acid solution through the tin bed until saturation with this compound is reached.

Recovery: Stannous sulfate is recovered by salting out with concentrated sulfuric acid and heating, producing a mother liquor with residual this compound, which is recycled.

Advantages: Produces stable, high-tin-content stannous sulfate solutions with efficient recycling of reagents.

| Parameter | Condition/Value |

|---|---|

| Temperature | 20-25 °C |

| Sulfuric acid concentration | 145-155 g/L |

| Tin form | Finely divided tin bed |

| Aeration | Forced air or oxygen flow |

| Recovery method | Salting out with concentrated sulfuric acid and heating |

Precipitation Method with Oxygen Flow and Heating (Recent Research)

Process Overview: Tin powder is reacted with oxygen gas flow to form an intermediate tin oxide (SnO), which is then dissolved in diluted sulfuric acid (30-40% wt) and heated at elevated temperatures (120-200 °C) for 1-6 hours to precipitate tin(II) sulfate.

Key Findings: Oxygen flow significantly enhances the synthesis, improving yield and purity. Optimal conditions were identified as 180 °C for 2 hours under continuous oxygen flow. The precipitated SnSO4 is yellowish, confirmed by iodine test for tin(II) presence.

Characterization: The product showed high purity (~98.4% SnSO4), single-phase crystal structure with particle size ~666 nm (XRD), and prismatic morphology with average size ~3.5 µm (FESEM, TEM).

Advantages: Facile, energy-efficient, and relatively fast synthesis with high purity.

| Parameter | Condition/Value |

|---|---|

| Oxygen flow | 15 mL/s for 12 minutes |

| Sulfuric acid concentration | 30-40% wt |

| Heating temperature | 120, 150, 180, 200 °C |

| Heating time | 1 to 6 hours |

| Optimal condition | 180 °C for 2 hours |

| Product purity | 98.369% SnSO4 |

| Method | Temperature Range | Atmosphere | Reaction Time | Purity Achieved | Key Advantages |

|---|---|---|---|---|---|

| Tin powder + Copper sulfate | ~20 °C | Nitrogen | 30-40 minutes | ~10.7% solution conc. | Low tin loss, copper recycling |

| Tin bed + Sulfuric acid + Oxygen | 20-25 °C | Forced aeration | Until saturation | High tin content | Stable solution, reagent recycling |

| Precipitation + Oxygen + Heating | 120-200 °C | Oxygen flow | 1-6 hours | ~98.4% SnSO4 powder | Fast, energy-efficient, high purity |

The reaction temperature and atmosphere critically influence this compound formation efficiency and purity. Lower temperatures (room temperature) favor controlled reaction with copper sulfate, minimizing tin loss.

Oxygen presence facilitates oxidation of tin to tin(II) sulfate, particularly in precipitation methods, where oxygen flow accelerates intermediate oxide formation.

Sulfuric acid concentration affects solubility and reaction kinetics; moderate concentrations (~30-40% wt) balance reactivity and product stability.

Recycling of reagents (copper, sulfuric acid mother liquor) improves sustainability and cost-effectiveness.

Characterization techniques such as XRD, DTA, XRF, FESEM, and TEM confirm the crystalline structure, thermal stability, purity, and morphology of synthesized this compound.

The preparation of this compound can be effectively achieved through multiple methods tailored to specific industrial needs. The copper sulfate-tin powder method offers low-temperature, low-loss synthesis with reagent recycling. The tin bed method with sulfuric acid and oxygen provides stable, high-concentration solutions suitable for continuous production. The precipitation method with controlled oxygen flow and heating presents a rapid, energy-efficient route to high-purity this compound powder. Selection of method depends on desired product form, purity, and production scale, with recent advances emphasizing environmental friendliness and process optimization.

Scientific Research Applications

Electronics Industry

Tin sulfate plays a crucial role in the electronics sector, particularly in the electroplating process. It is used to coat electronic components, enhancing their conductivity and providing protection against environmental factors such as moisture and corrosion. This application significantly improves the longevity and performance of electronic devices .

Construction Industry

In construction, this compound is utilized as a chromate reducer in cement and mortar formulations. Its inclusion helps improve the quality of concrete by enhancing its durability and resistance to environmental degradation. Additionally, it serves as a retarder in the grinding of portal cement, which aids in better handling and application of cement products .

Catalysis

Recent studies have highlighted the use of sulfated tin(IV) oxide as a solid superacid catalyst in various organic reactions. This catalyst has been effective in facilitating the partial coupling reaction of α-pinene to produce high-density fuel molecules. The catalytic properties are attributed to Brønsted acid activity, which plays a significant role in promoting chemical reactions under harsh conditions .

Battery Technology

This compound has been investigated for its potential as an electrolyte additive in battery applications. It has shown promise in restraining larger particles of irreversible sulfation during charge-discharge cycles, thus improving battery performance and lifespan .

Case Study 1: Electroplating Application

In a study examining the electroplating process using this compound, researchers found that components coated with this compound exhibited superior corrosion resistance compared to those coated with traditional methods. This improvement is critical for electronic devices subjected to harsh environmental conditions.

Case Study 2: Construction Material Enhancement

A comparative analysis of concrete samples with and without this compound revealed that samples containing this compound had lower permeability and greater compressive strength. This finding supports its use as an additive in construction materials to enhance structural integrity.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electronics | Coating for components | Improved conductivity and corrosion resistance |

| Construction | Chromate reducer | Enhanced durability of concrete |

| Catalysis | Solid superacid catalyst | Facilitates organic reactions |

| Battery Technology | Electrolyte additive | Improves battery performance |

Mechanism of Action

Tin sulfate acts primarily as a reducing agent, donating electrons to other compounds in chemical reactions. This property makes it useful in various industrial processes, such as electroplating and organic synthesis. In lead-acid batteries, this compound improves battery performance by altering the structure of the lead sulfate layer on the battery plates, enhancing corrosion resistance and charge acceptance .

Comparison with Similar Compounds

Comparison with Similar Sulfate Compounds

Structural and Functional Analogues

Zinc Sulfate (ZnSO₄)

- Physical/Chemical Properties: Property Tin(II) Sulfate (SnSO₄) Zinc Sulfate (ZnSO₄) Molar Mass (g/mol) 214.75 161.47 Density (g/cm³) ~4.15 1.957 Solubility in Water High Very High (96.5 g/100 mL at 20°C) Hydrates Monohydrate Heptahydrate (ZnSO₄·7H₂O) Decomposition Temp. 360°C 680°C

Applications :

Iron(II) Sulfate (FeSO₄)

- Cement Additives : Both FeSO₄ and SnSO₄ reduce Cr(VI) in cement. However, FeSO₄ forms ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) at high doses, increasing yield stress and viscosity, whereas SnSO₄ avoids such detrimental effects at low concentrations .

- Environmental Stability : FeSO₄ oxidizes to Fe(III) in humid environments, reducing its efficacy as a reductant. SnSO₄ remains stable under similar conditions .

Antimony(III) Sulfate (Sb₂(SO₄)₃)

- Chemical Reactivity : Sb₂(SO₄)₃ is deliquescent and reacts vigorously with water, unlike SnSO₄. It is used in flame retardants and catalysts, but its toxicity (PEL: 0.5 mg/m³ as Sb ) limits applications compared to SnSO₄ .

Calcium Sulfate (CaSO₄)

- Solubility: CaSO₄ has extremely low water solubility (2.4 g/L at 20°C), contrasting with SnSO₄’s high solubility.

Research Findings and Mechanistic Insights

Catalytic and Sensing Performance

- Tin vs. Copper Sulfates : In polyurethane (PU) coatings, CuSO₄ replaces toxic tin catalysts (e.g., dibutyl tin dilaurate) by accelerating drying via Lewis acid mechanisms. SnSO₄ lacks catalytic activity in PU but excels in amine sensing due to its luminescent complexes .

- Electrodeposition Efficiency : Sulfate anions in SnSO₄ electrolytes improve deposit morphology compared to chloride-based systems. The sulfate–gluconate system achieves >90% current efficiency for tin plating, outperforming chloride–gluconate baths .

Environmental and Industrial Impact

- Cement Retardation : At 0.05% dosage, SnSO₄ increases cement compressive strength by 12% after 28 days, while FeSO₄ and MnSO₄ reduce strength by 8–15% due to ettringite overgrowth .

- Toxicity : SnSO₄ exhibits lower acute toxicity (LD₅₀: >2000 mg/kg in rats ) compared to Sb₂(SO₄)₃ (LD₅₀: ~100 mg/kg ) .

Biological Activity

Tin sulfate (SnSO₄) is an inorganic compound with various applications, including its use in electroplating, as a mordant in dyeing, and in the synthesis of tin-based catalysts. This article explores the biological activity of this compound, focusing on its effects on human health, its potential therapeutic applications, and its environmental impact.

This compound can be synthesized through the reaction of tin with sulfuric acid. The optimal conditions for this synthesis typically involve maintaining specific concentrations of sulfuric acid (between 145 to 155 g/L) and controlling temperature (20 to 25 °C) to maximize yield while minimizing degradation of tin . The resulting compound is often found in hydrated forms, such as Sn(SO₄)₂·H₂O.

Case Studies

- Kidney Damage : A study highlighted that exposure to certain tin compounds resulted in degenerative changes in renal structures, indicating potential nephrotoxicity .

- Liver Effects : Another investigation reported that prolonged exposure to organotin compounds led to significant liver damage characterized by atrophy and necrosis .

- Electrochemical Applications : Research into the electrochemical properties of this compound has shown its potential for modifying surfaces and enhancing degradation performance of organic pollutants like methyl orange, demonstrating antibacterial activity . This suggests that this compound may have applications in environmental remediation.

Research Findings

Recent studies have focused on the synthesis and characterization of tin sulfates and their derivatives. For example:

- Synthesis Methods : Various methods have been developed for synthesizing high-purity SnSO₄, emphasizing the importance of reaction conditions such as temperature and sulfuric acid concentration .

- Electrochemical Behavior : this compound has been studied for its role in electrodeposition processes, where it influences the morphology of deposited layers, thereby affecting their properties and potential applications in coatings .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Toxicity | Can cause liver and kidney damage; limited studies specifically on SnSO₄. |

| Electrochemical Activity | Enhances degradation performance; shows antibacterial properties. |

| Synthesis Conditions | Optimal conditions involve specific sulfuric acid concentrations and temperatures. |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for tin sulfate, and how can purity be ensured during preparation?

- Methodological Answer : this compound is typically synthesized via the reaction of tin oxide (SnO) or tin metal with sulfuric acid under controlled conditions. Key steps include:

- Stoichiometric Control : Maintain a 1:1 molar ratio of Sn to H₂SO₄ to avoid byproducts like SnSO₄·H₂O or Sn(SO₄)₂.

- Temperature Regulation : Conduct reactions at 60–80°C to optimize yield while preventing decomposition .

- Purity Validation : Use X-ray diffraction (XRD) to confirm crystal structure and titration (e.g., EDTA complexometry) to quantify Sn²⁺/Sn⁴⁺ ratios. Impurities like sulfate hydrates can be detected via thermogravimetric analysis (TGA) .

Q. Which standard analytical techniques are most reliable for quantifying this compound in aqueous solutions?

- Methodological Answer :

- Gravimetric Analysis : Precipitate Sn as Sn(OH)₂ using NH₄OH, then calcine to SnO₂ for mass measurement.

- Spectroscopy : Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectroscopy (ICP-OES) for ppm-level Sn detection.

- Electrochemical Methods : Cyclic voltammetry to distinguish Sn²⁺ and Sn⁴⁺ redox peaks in acidic media. Cross-validate with NIST-certified reference materials to minimize instrumental drift .

Q. How does this compound’s solubility and stability vary with pH and temperature?

- Methodological Answer :

- Solubility Profiling : Conduct batch experiments at 25–100°C across pH 1–6. Monitor ion concentrations via ion chromatography (IC).

- Stability Assessment : Use UV-Vis spectroscopy to track absorbance changes over time, indicating hydrolysis or oxidation. Below pH 2, SnSO₄ is stable; above pH 4, it hydrolyzes to Sn(OH)₂SO₄ .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s thermodynamic properties (e.g., ΔfH°, S°) be resolved?

- Methodological Answer :

- Data Reconciliation : Compare datasets from NIST Chemistry WebBook, Chase (1998), and Fryxell (1973) using statistical tools (e.g., Grubbs’ test for outliers).

- Replication Studies : Reproduce calorimetry experiments under inert atmospheres to prevent oxidation. Validate via high-purity SnSO₄ (≥99.9%) and in situ pH monitoring .

- Computational Validation : Use density functional theory (DFT) to calculate theoretical ΔfH° and compare with empirical values .

Q. What experimental design considerations are critical for studying this compound’s role in catalytic applications (e.g., esterification)?

- Methodological Answer :

- Variable Isolation : Control catalyst loading (0.1–5 wt%), temperature (80–120°C), and solvent polarity (e.g., ethanol vs. DMF).

- Mechanistic Probes : Use in situ Fourier-transform infrared spectroscopy (FTIR) to identify intermediate species (e.g., sulfonic acid groups).

- Kinetic Modeling : Apply Langmuir-Hinshelwood kinetics to differentiate surface reaction vs. diffusion limitations .

Q. How can researchers assess the environmental impact of this compound leakage in aquatic systems?

- Methodological Answer :

- Ecotoxicology Assays : Expose Daphnia magna to 1–100 mg/L SnSO₄ and measure LC₅₀ values.

- Speciation Analysis : Use X-ray absorption near-edge structure (XANES) to determine Sn²⁺/Sn⁴⁺ ratios in sediment samples.

- Long-Term Monitoring : Deploy ion-selective electrodes in mesocosms to track bioaccumulation in aquatic plants .

Q. What advanced techniques characterize this compound’s interaction with organic ligands (e.g., EDTA)?

- Methodological Answer :

- Spectroscopic Methods : Use extended X-ray absorption fine structure (EXAFS) to determine Sn–O bond lengths in complexes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.

- Computational Modeling : Simulate ligand coordination modes using molecular dynamics (MD) software .

Q. How do dehydration and rehydration cycles affect this compound’s structural integrity?

- Methodological Answer :

- Cyclic TGA/DSC : Perform 10+ cycles of heating (110°C for dehydration) and cooling (25°C, 95% RH for rehydration).

- Structural Analysis : Compare pre- and post-cycled samples via scanning electron microscopy (SEM) and BET surface area measurements.

- Crystallography : Track lattice parameter changes using synchrotron XRD .

Properties

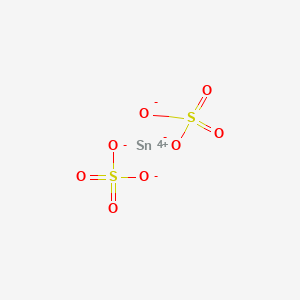

CAS No. |

10031-62-6 |

|---|---|

Molecular Formula |

H2O4SSn |

Molecular Weight |

216.79 g/mol |

IUPAC Name |

tin(4+);disulfate |

InChI |

InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI Key |

CICKVIRTJQTMFM-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |

Canonical SMILES |

OS(=O)(=O)O.[Sn] |

Key on ui other cas no. |

19307-28-9 |

Related CAS |

19307-28-9 |

Synonyms |

stannous sulfate stannous sulfate, 113-labeled 1-2Sn salt stannous sulfate, 113-labeled Sn salt stannous sulfate, 117-labeled Sn salt stannous sulfate, 119-labeled Sn salt tin sulfate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.